molecular formula C13H20N2O2 B5848672 4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol

4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol

Cat. No.: B5848672
M. Wt: 236.31 g/mol
InChI Key: AHHPNWCOAPGCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol is a chemical compound that belongs to the family of phenols. It is also known as p-Methylaminophenol or Mequinol. This compound has been widely studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol is not fully understood, but it is known to inhibit the activity of tyrosinase, an enzyme that plays a key role in the production of melanin. This inhibition leads to a reduction in the production of melanin, which can be used to treat hyperpigmentation, such as melasma.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory properties and has been used to treat inflammatory skin conditions, such as psoriasis. Additionally, it has been used to treat bacterial infections, such as acne.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol. One area of interest is its potential use in the treatment of melanoma, a type of skin cancer. Another area of interest is its potential use as a tool for studying the mechanisms of action of various compounds. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

The synthesis of 4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol can be achieved by several methods. One of the most common methods is the reduction of 4-methoxy-2-nitrophenol with sodium borohydride in the presence of 4-methylpiperazine. This method yields a high purity product with a yield of 80-85%.

Scientific Research Applications

4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol has been widely studied for its potential use in scientific research. It has been found to have a wide range of applications, including its use in the development of new drugs, as a tool for studying the mechanisms of action of various compounds, and as a marker for certain diseases.

Properties

IUPAC Name

4-methoxy-2-[(4-methylpiperazin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-14-5-7-15(8-6-14)10-11-9-12(17-2)3-4-13(11)16/h3-4,9,16H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHPNWCOAPGCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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